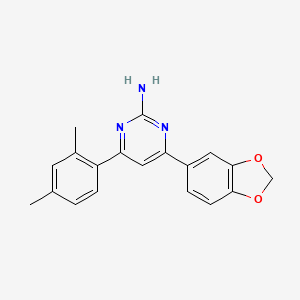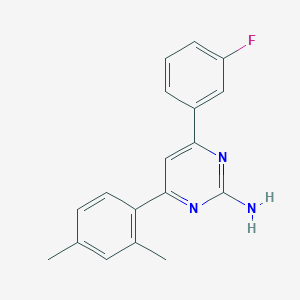
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 3-methoxy-4-(2,4-dimethylphenyl)pyrimidin-2-amine, is an organic compound with a molecular formula of C13H15N3O. It is a colorless crystalline solid that is soluble in water, ethanol, and acetone. This compound has been studied for its potential applications in pharmaceuticals, agrochemicals, and biotechnology.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound binds to enzymes and disrupts their normal function. It is also believed that the compound may inhibit the activity of certain proteins involved in the synthesis of cell wall components, leading to the death of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to have antifungal activity in vitro, suggesting that it may have a similar effect in vivo. In addition, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity profile. However, it is important to note that the compound has a relatively low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential applications of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are numerous. Future research could focus on further elucidating its mechanism of action, exploring its potential as an insecticide, and exploring its potential as an enzyme inhibitor. Additionally, further research could investigate its potential as an antifungal agent, as well as its potential as an antibacterial agent. Finally, further research could explore the potential of this compound as a therapeutic agent for a variety of diseases.
Synthesemethoden
The synthesis of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is typically accomplished via a two-step process. The first step involves the condensation of 2,4-dimethylphenol with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The second step involves the addition of a secondary amine, such as aniline, to the resulting intermediate. The reaction is typically carried out in aqueous solution at room temperature.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in pharmaceuticals, agrochemicals, and biotechnology. In the pharmaceutical field, this compound has been researched as a potential antifungal agent. In the agrochemical field, it has been studied as a potential insecticide. In biotechnology, it has been studied as a potential enzyme inhibitor.
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-7-8-16(13(2)9-12)18-11-17(21-19(20)22-18)14-5-4-6-15(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWIWOREHIAXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














